molecular formula C12H23NO3 B8013753 Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B8013753
M. Wt: 229.32 g/mol
InChI Key: DPRJTCSPEYESEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate with a suitable hydroxylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of an appropriate nucleophile are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism by which tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity and leading to various biological effects. The molecular targets and pathways involved can vary widely, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
  • Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
  • Tert-butyl 4-(methoxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(4,5)8-13/h9,14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRJTCSPEYESEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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